
4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indazole is a heterocyclic aromatic organic compound. This, and its derivatives, are relatively rare in nature. The indazole ring system has been detected in trace amounts in petroleum and coal tar . Indazole derivatives exhibit various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazole derivatives often involves the condensation of acetoacetic esters with different aromatic aldehydes in the presence of methylamine . The structure of the compounds is usually elucidated by IR, mass, and one- and two-dimensional NMR spectra .Molecular Structure Analysis
The molecular structure of indazole derivatives can be determined using various spectroscopic techniques, including IR, mass spectrometry, and NMR .Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in reactions such as amido-imidol tautomerism .Physical And Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely depending on their specific structure. For example, the molecular weight of 4-Methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium is 188.288 Da .Applications De Recherche Scientifique
Cancer Treatment
Indazole derivatives have shown promising results in the treatment of various types of cancer . For example, N-phenyl-1H-indazole-1-carboxamides have demonstrated antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .
Anti-Inflammatory Drugs
Thiophene-based compounds have been used to develop nonsteroidal anti-inflammatory drugs . For instance, suprofen, which has a 2-substituted thiophene framework, is a well-known anti-inflammatory drug .
Antimicrobial Agents
Both indazole and thiophene derivatives have shown antimicrobial properties . These compounds could potentially be used to develop new antimicrobial drugs.
Treatment of Neurological Disorders
Indazole derivatives have been used in the development of drugs for the treatment of various neurological disorders . Their ability to interact with various receptors in the nervous system makes them potential candidates for the development of new neurological drugs.
Organic Semiconductors
Thiophene-based molecules play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Their ability to form protective layers on metal surfaces makes them useful in preventing corrosion.
Antihypertensive Drugs
Thiophene-based compounds have shown antihypertensive properties . They could potentially be used in the development of new antihypertensive drugs.
Anti-Atherosclerotic Drugs
Thiophene derivatives have demonstrated anti-atherosclerotic properties . They could potentially be used in the development of drugs for the treatment of atherosclerosis.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-7-14(20-9-10)15(19)16-8-12-11-5-3-4-6-13(11)18(2)17-12/h7,9H,3-6,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCVFZCAGQPGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NN(C3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2780014.png)
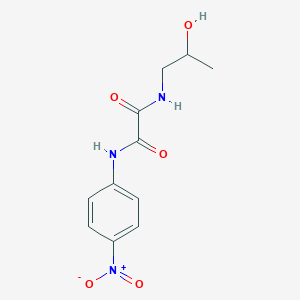


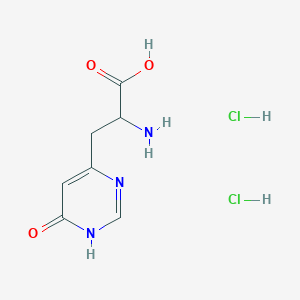
![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)
![N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780022.png)
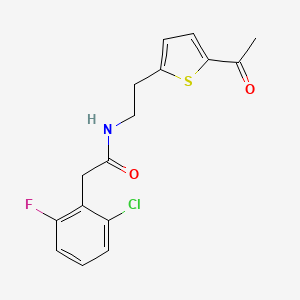
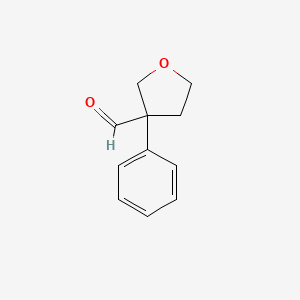
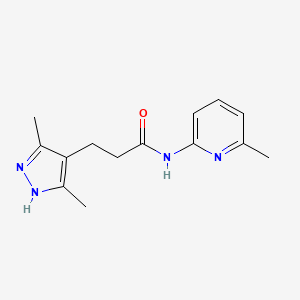
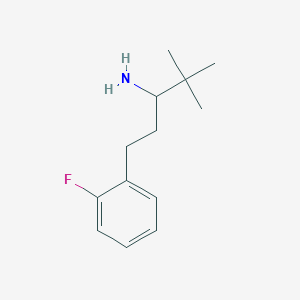
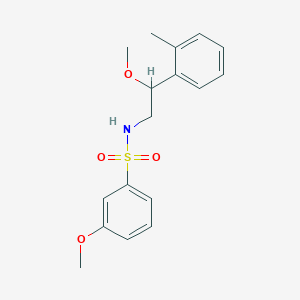
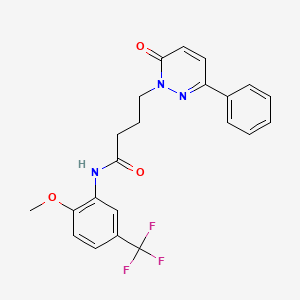
![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)